L-692585

説明

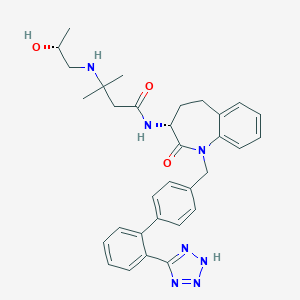

the 2(R)-hydroxypropyl derivative of L-692429; a non-peptidyl growth hormone secretagogue; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432124 | |

| Record name | L-692,585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145455-35-2 | |

| Record name | L-692,585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-692,585: A Technical Guide to its Mechanism of Action as a Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its action mimics the endogenous ligand ghrelin, leading to a robust release of growth hormone (GH) from the anterior pituitary. This document provides an in-depth technical overview of the mechanism of action of L-692,585, compiling key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action

L-692,585 exerts its primary effect by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary gland and the hypothalamus.[1] Unlike growth hormone-releasing hormone (GHRH), L-692,585 acts on a distinct receptor, initiating a unique intracellular signaling cascade that culminates in the secretion of growth hormone.[2] It has been demonstrated that the central nervous system is critical for the in vivo activity of L-692,585.

The binding of L-692,585 to GHS-R1a triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium from intracellular stores, leading to an initial transient increase in cytosolic calcium concentration.[2] This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained elevation of intracellular calcium.[2] Evidence also suggests the involvement of the adenylate cyclase-cAMP pathway in the downstream signaling of L-692,585.[2] The elevated intracellular calcium levels are a critical trigger for the fusion of GH-containing secretory vesicles with the plasma membrane, leading to the release of growth hormone.

Quantitative Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of L-692,585.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| L-692,585 | GHS-R1a | 0.8[3][4] |

Table 2: In Vitro Efficacy - Growth Hormone Release

| Compound | System | Concentration Range | Effect |

| L-692,585 | Isolated porcine somatotropes | 0.01-10 µM | Dose-dependent increase in GH release[3] |

| L-692,585 | Isolated porcine somatotropes | 100 nM | Significant increase in the number and size of plaques (indicating GH secretion)[3] |

Table 3: In Vivo Efficacy - Plasma Growth Hormone Levels in Beagles

| Dose (mg/kg, i.v.) | Peak GH Concentration (ng/mL) | Fold Increase vs. Saline |

| 0.005 | 32.5 ± 7.0 | 4.3[2] |

| 0.02 | 49.4 ± 10.6 | 7[2] |

| 0.10 | 134.3 ± 29.0 | 21[2] |

Data presented as mean ± S.E.M.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of L-692,585 are provided below. It is important to note that while these protocols are based on established methodologies, specific parameters may require optimization for individual laboratory settings.

Radioligand Binding Assay for GHS-R1a

This protocol outlines a general procedure for determining the binding affinity of L-692,585 to the GHS-R1a receptor.

Objective: To determine the inhibitory constant (Ki) of L-692,585 for the GHS-R1a receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes expressing GHS-R1a

-

Radiolabeled ligand (e.g., 125I-labeled ghrelin or a suitable GHS-R1a antagonist)

-

L-692,585

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of L-692,585 in binding buffer.

-

In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (for non-specific binding), or a dilution of L-692,585.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of L-692,585 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the L-692,585 concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Imaging in Pituitary Cells

This protocol describes a general method for measuring changes in intracellular calcium concentration in pituitary cells in response to L-692,585 using a fluorescent calcium indicator such as Fura-2 AM.

Objective: To visualize and quantify the effect of L-692,585 on intracellular calcium levels in somatotropes.

Materials:

-

Isolated primary pituitary cells or a suitable pituitary cell line

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

L-692,585

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

-

Perfusion system

Procedure:

-

Plate the pituitary cells on glass coverslips and culture overnight.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in a physiological buffer.

-

Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with buffer and record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Introduce L-692,585 into the perfusion solution at the desired concentration.

-

Record the changes in fluorescence intensity at both excitation wavelengths.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.

-

At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute calcium concentrations.

Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone Secretion

This protocol provides a general framework for the RHPA to identify and quantify GH secretion from individual pituitary cells.

Objective: To assess the effect of L-692,585 on the number of GH-secreting cells and the relative amount of GH secreted per cell.

Materials:

-

Isolated primary pituitary cells

-

Poly-L-lysine coated slides or chambers

-

Protein A-coated red blood cells (e.g., sheep red blood cells)

-

Anti-GH antibody (specific to the species of the pituitary cells)

-

L-692,585

-

Complement (e.g., guinea pig serum)

-

Culture medium

Procedure:

-

Disperse pituitary cells and attach them as a monolayer to poly-L-lysine coated slides.

-

Add a suspension of protein A-coated red blood cells to the pituitary cell monolayer.

-

Add the anti-GH antibody to the chamber.

-

Add the desired concentration of L-692,585 or vehicle control to the culture medium.

-

Incubate the chambers at 37°C for a defined period (e.g., 2-4 hours) to allow for GH secretion.

-

During this incubation, secreted GH will bind to the anti-GH antibody, and this complex will bind to the protein A on the surface of the red blood cells surrounding the secreting somatotrope.

-

Add complement to the chamber. The complement will lyse the red blood cells that have the GH-antibody complex on their surface, creating a clear zone (plaque) around the GH-secreting cell.

-

Fix the cells and visualize the plaques under a microscope.

-

Quantify the results by counting the number of plaque-forming cells (PFCs) and measuring the area of the plaques. An increase in the number and size of plaques indicates an increase in GH secretion.

Visualizations

Signaling Pathway of L-692,585 in Pituitary Somatotropes

References

- 1. Analysis of prolactin and growth hormone production in the MtT/F4 transplantable pituitary tumor by the reverse hemolytic plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

L-692,585: An In-Depth Technical Guide on its Ghrelin Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-692,585 is a potent, non-peptide agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] As a small molecule mimetic of the endogenous ligand ghrelin, L-692,585 has been instrumental in elucidating the physiological roles of the ghrelin system, particularly in the regulation of growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the pharmacological activity of L-692,585, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling mechanisms. The information is presented to support further research and drug development efforts targeting the ghrelin receptor.

Core Compound and Receptor Characteristics

| Parameter | Value | Reference |

| Compound Name | L-692,585 | N/A |

| Target Receptor | Ghrelin Receptor (GHS-R1a) | [1] |

| Compound Type | Non-peptide agonist | [1] |

| CAS Number | 145455-35-2 | |

| Molecular Formula | C₃₂H₃₇N₇O₃ | |

| Molecular Weight | 567.69 g/mol |

Quantitative Data Summary

Binding Affinity

L-692,585 exhibits high affinity for the GHS-R1a.

| Ligand | Receptor | Assay Type | Kᵢ (nM) | Reference |

| L-692,585 | Ghrelin Receptor (GHS-R1a) | Radioligand Binding Assay | 0.8 | [1] |

In Vitro Functional Activity

Studies on isolated porcine pituitary cells (somatotropes) have demonstrated that L-692,585 directly stimulates GH release. This action is mediated by an increase in intracellular calcium concentrations.[2][3][4][5] While a specific EC₅₀ for GH release or calcium mobilization is not explicitly stated in the primary literature, the available data indicates a dose-dependent effect.

| Assay | Cell Type | Parameter Measured | Key Findings | Reference |

| GH Release Assay | Isolated Porcine Somatotropes | Growth Hormone Secretion | Significantly increased the percentage of plaque-forming cells (indicating GH release) at 100 nM. | [2][5] |

| Calcium Imaging | Isolated Porcine Somatotropes | Intracellular Calcium ([Ca²⁺]i) | A 10 µM application resulted in a significant increase in [Ca²⁺]i. The response is characterized by an initial peak followed by a sustained plateau. | [2][3][4] |

In Vivo Functional Activity

Intravenous administration of L-692,585 in beagles has been shown to be a potent stimulator of GH release. The effect is dose-dependent and demonstrates greater potency than the synthetic peptide GHRP-6.

| Species | Administration Route | Dose (mg/kg) | Peak Plasma GH Increase (fold vs. saline) | Total GH Release | Reference |

| Beagle | Intravenous | 0.005 | 4.3 | Dose-dependent increase | N/A |

| Beagle | Intravenous | 0.02 | 7 | Dose-dependent increase | N/A |

| Beagle | Intravenous | 0.10 | 21 | Dose-dependent increase | N/A |

| Comparison | |||||

| L-692,585 vs. GHRP-6 | Beagle | Intravenous | N/A | 2- to 2.5-fold more potent than GHRP-6 | [1] |

Signaling Pathways

L-692,585, upon binding to the GHS-R1a, activates downstream signaling cascades that lead to the release of growth hormone. The primary mechanism involves the activation of Gαq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium. This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained elevation of intracellular calcium, which is a critical step for GH secretion. Additionally, evidence suggests the involvement of the adenylate cyclase-cAMP pathway in the action of L-692,585.[2][3]

References

- 1. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

L-692,585: A Technical Overview of its Growth Hormone Secretagogue Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-692,585 is a potent, non-peptidyl small molecule that acts as a growth hormone secretagogue (GHS). It functions as a full agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). This document provides a comprehensive technical guide to the core properties of L-692,585, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Properties and Mechanism of Action

L-692,585 stimulates the release of growth hormone (GH) from the pituitary gland by acting directly on somatotropes. Its mechanism is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH).[1][2] L-692,585 binds to the GHS-R1a, a G-protein coupled receptor, initiating a downstream signaling cascade that results in GH secretion.[3][4][5]

The binding of L-692,585 to its receptor triggers the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2] This leads to the mobilization of intracellular calcium ([Ca2+]i) from internal stores, causing an initial transient increase in cytosolic calcium.[1][2][6] This is followed by an influx of extracellular calcium through L-type calcium channels, resulting in a sustained plateau phase of elevated intracellular calcium.[1][2] The rise in intracellular calcium is a critical step for the exocytosis of GH-containing secretory granules.

Furthermore, the signaling pathway of L-692,585 also involves the adenylate cyclase-cAMP system.[1][2] Inhibition of adenylate cyclase has been shown to block the stimulatory effects of L-692,585 on intracellular calcium transients.[1][7] Electrophysiological studies suggest that peptidomimetic secretagogues like L-692,585 may also act by blocking K+ currents in somatotropes, leading to depolarization and enhanced Ca2+ entry through voltage-gated channels.[7]

L-692,585 has been shown to synergize strongly with GHRH in stimulating GH release.[8] While GHRH primarily acts through the cAMP pathway, the combined action of both secretagogues on different signaling pathways leads to a potentiated response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-692,585 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of L-692,585

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.8 nM | Ghrelin Receptor (GHS-R1a) | [3][4][5] |

| EC50 for GH Release | 3 nM | Rat Pituitary Cells | [9] |

| Increase in [Ca2+]i | 68 ± 2 nM | Isolated Porcine Somatotropes (at 10 µM) | [2] |

Table 2: In Vivo Efficacy of L-692,585

| Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Dogs | 0.005 mg/kg | Intravenous (single dose) | 4.3-fold increase in peak GH concentrations | [4] |

| Dogs | 0.02 mg/kg | Intravenous (single dose) | 7-fold increase in peak GH concentrations | [4] |

| Dogs | 0.10 mg/kg | Intravenous (single dose) | 21-fold increase in peak GH concentrations | [4] |

| Dogs | 0.01 mg/kg | Intravenous (daily for 14 days) | Sustained increase in peak plasma GH (42-50 ng/ml), no desensitization | [10] |

| Dogs | 0.10 mg/kg | Intravenous (daily for 14 days) | Sustained increase in peak plasma GH (64-100 ng/ml), no desensitization, transient increase in IGF-1 | [10] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of L-692,585 and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of L-692,585 in pituitary somatotropes.

Caption: Generalized experimental workflows for studying L-692,585.

Detailed Experimental Protocols

In Vitro Study: GH Release and Intracellular Calcium in Porcine Somatotropes

This protocol is based on methodologies described in studies investigating the mechanism of action of L-692,585 on isolated pituitary cells.[2]

1. Cell Isolation and Culture:

-

Anterior pituitary glands are obtained from pigs.

-

The tissue is minced and enzymatically dissociated using collagenase and pancreatin (B1164899) to obtain a single-cell suspension.

-

The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics for 48-72 hours before experimentation.

2. Measurement of Intracellular Calcium ([Ca2+]i):

-

Cultured pituitary cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

The cells are then perfused with a balanced salt solution.

-

L-692,585 is added to the perfusion medium at various concentrations (e.g., 0.01-10 µM).[4]

-

Changes in intracellular calcium are monitored using a fluorescence imaging system, with the ratio of fluorescence at two different excitation wavelengths used to calculate the [Ca2+]i.

3. Reverse Hemolytic Plaque Assay (RHPA) for GH Release:

-

Pituitary cells are co-cultured with protein A-coated ovine red blood cells in the presence of a specific anti-GH antiserum.

-

The cells are treated with L-692,585 (e.g., 100 nM).[4]

-

GH secreted from individual somatotropes binds to the antiserum, and in the presence of complement, this leads to the lysis of the surrounding red blood cells, forming a "plaque".

-

The number and size of these plaques are quantified to determine the percentage of GH-secreting cells and the relative amount of GH secreted per cell.

In Vivo Study: GH Response in a Canine Model

This protocol is derived from studies evaluating the in vivo efficacy and safety of L-692,585.[10]

1. Animal Model and Housing:

-

Beagle dogs are used as the animal model.

-

Animals are housed in a controlled environment with a regular light-dark cycle and access to food and water.

-

Catheters are implanted for stress-free blood sampling and drug administration.

2. Drug Administration:

-

L-692,585 is dissolved in a sterile vehicle (e.g., saline).

-

The drug is administered intravenously at various doses (e.g., 0.01 mg/kg, 0.10 mg/kg).

-

For repeated administration studies, the drug is given once daily for a specified period (e.g., 14 days).

3. Blood Sampling and Hormone Analysis:

-

Blood samples are collected at regular intervals before and after drug administration (e.g., -30, -15, 0, 15, 30, 45, 60, 90, 120, 180, and 360 minutes post-dose).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma GH concentrations are determined using a specific radioimmunoassay (RIA).

-

Other hormones such as IGF-1, cortisol, and prolactin may also be measured to assess the selectivity of the drug's effect.

Conclusion

L-692,585 is a well-characterized growth hormone secretagogue with high potency and a distinct mechanism of action mediated through the GHS-R1a. Its ability to stimulate robust GH release, both alone and in synergy with GHRH, has made it a valuable tool for research into the regulation of GH secretion. The data and protocols presented in this guide provide a solid foundation for further investigation and development of novel therapeutic agents targeting the ghrelin receptor system.

References

- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ghrelin Receptor (GHSR) | DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Consistent GH responses to repeated injection of GH-releasing hexapeptide (GHRP-6) and the non-peptide GH secretagogue, L-692,585 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of L-692,585

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-692,585 is a potent, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G-protein coupled receptor endogenously activated by the hormone ghrelin.[1][2][3] Its primary pharmacological effect is the robust stimulation of growth hormone (GH) release from the anterior pituitary.[4][5][6] This document provides a comprehensive overview of the intracellular signaling cascades initiated by the binding of L-692,585 to GHS-R1a. It details the key molecular players, pathways, and their interactions, supported by quantitative data and detailed experimental methodologies. The signaling network involves promiscuous G-protein coupling, leading to the activation of multiple downstream effector systems, including the canonical Phospholipase C (PLC) pathway, intracellular calcium mobilization, Protein Kinase C (PKC) activation, and modulation of the adenylyl cyclase/cAMP and MAP kinase pathways. Understanding these intricate pathways is crucial for the development of novel therapeutics targeting the ghrelin/GHS-R1a system.

L-692,585 and the Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

L-692,585 acts as a synthetic agonist for the GHS-R1a. The binding of L-692,585 to this receptor is the initiating event for all subsequent downstream signaling.

Binding Affinity of L-692,585 to GHS-R1a

L-692,585 exhibits high affinity for the GHS-R1a, as demonstrated by radioligand binding assays. This high affinity underlies its potency as a growth hormone secretagogue.

Table 1: Binding Affinity of L-692,585

| Compound | Receptor | Ki (nM) | Assay Type | Reference(s) |

| L-692,585 | GHS-R1a | 0.8 | Radioligand Binding Assay | [1][2][3] |

Core Signaling Pathways Activated by L-692,585

Upon binding of L-692,585, GHS-R1a undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G-proteins. GHS-R1a is known for its promiscuous coupling to several G-protein subtypes, primarily Gαq/11, but also potentially Gαs and Gαi/o, leading to a complex and branched signaling network.[3][4][7]

Gαq/11-Mediated Phospholipase C (PLC) Activation

The canonical and most well-documented pathway initiated by L-692,585 is the activation of the Gαq/11 family of G-proteins.[1][7][8] This leads to the activation of Phospholipase C (PLC), a key effector enzyme.

-

Mechanism: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

IP3-Mediated Intracellular Calcium Mobilization

The generation of IP3 leads to a rapid increase in the concentration of intracellular free calcium ([Ca2+]i), a critical event for GH release.

-

Mechanism: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated Ca2+ channels. This binding triggers the release of stored Ca2+ into the cytosol.[4] Studies have shown that the initial peak in [Ca2+]i is due to this release from internal stores, while a sustained plateau phase is maintained by the influx of extracellular Ca2+ through L-type calcium channels.[4][6]

Table 2: Effect of L-692,585 on Intracellular Calcium Concentration in Porcine Somatotropes

| Treatment (10 µM) | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Change in [Ca2+]i (nM) | Reference(s) |

| L-692,585 | Not specified | Not specified | 68 ± 2 | [4][6] |

DAG-Mediated Protein Kinase C (PKC) Activation

The other second messenger produced from PIP2 hydrolysis, DAG, activates Protein Kinase C (PKC).

-

Mechanism: DAG, in conjunction with Ca2+, recruits conventional and novel PKC isoforms to the plasma membrane and activates them. Activated PKC then phosphorylates a variety of substrate proteins on serine and threonine residues, modulating their activity and contributing to the cellular response, including GH secretion.[1]

Involvement of the Adenylyl Cyclase/cAMP Pathway

Evidence suggests a role for the adenylyl cyclase/cAMP pathway in the mechanism of action of L-692,585. The stimulatory effects of L-692,585 on [Ca2+]i transients are blocked by the adenylyl cyclase inhibitor SQ-22536.[4] This indicates that the cAMP pathway is involved, though the exact mechanism of its activation by L-692,585 and its interplay with the PLC pathway require further elucidation. GHS-R1a has been shown to couple to Gαs and Gαi/o, which would respectively stimulate or inhibit adenylyl cyclase and cAMP production.[3][9] It is plausible that crosstalk exists where activation of Protein Kinase A (PKA) by cAMP could sensitize the IP3 receptor, enhancing calcium release.[9]

MAP Kinase (ERK1/2) Pathway Activation

Activation of GHS-R1a also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is generally associated with longer-term cellular responses such as gene expression and cell differentiation.

-

Mechanism: The activation of ERK1/2 by GHS-R1a agonists has been shown to be dependent on the PLC/PKC axis. Specifically, novel PKC isoforms, such as PKCε, are implicated in this process.[4] This activation appears to be independent of receptor internalization, tyrosine kinases, or the PI3K pathway.[4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, influencing gene expression related to somatotrope function and GH synthesis.

Physiological Outcome: Growth Hormone Secretion

The convergence of these signaling pathways ultimately leads to the primary physiological response to L-692,585: the secretion of growth hormone from somatotropes in the anterior pituitary.

Table 3: In Vitro and In Vivo Effects of L-692,585 on Growth Hormone Release

| Parameter | Control | L-692,585 | Fold Change | Species/Model | Reference(s) |

| Plaque-Forming Cells (%) | 24 ± 3 | 40 ± 6 | ~1.7 | Porcine Pituitary Cells | [4][10] |

| Mean Plaque Area (µm²) | 1892 ± 177 | 3641 ± 189 | ~1.9 | Porcine Pituitary Cells | [4][10] |

| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 32.5 ± 7.0 (at 0.005 mg/kg) | 4.3 | Beagle (in vivo) | [5] |

| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 49.4 ± 10.6 (at 0.02 mg/kg) | 7.0 | Beagle (in vivo) | [5] |

| Peak Plasma GH (ng/mL) | 6.1 ± 1.3 | 134.3 ± 29.0 (at 0.10 mg/kg) | 21.0 | Beagle (in vivo) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of L-692,585 downstream signaling.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in response to L-692,585 stimulation using the ratiometric fluorescent indicator Fura-2 AM.

-

Materials:

-

Primary pituitary cells or a suitable cell line (e.g., GH3).

-

Glass coverslips coated with an appropriate extracellular matrix (e.g., poly-L-lysine).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM (cell permeant) stock solution (e.g., 1 mg/mL in DMSO).

-

Pluronic F-127.

-

Recording buffer (e.g., HEPES-buffered saline).

-

L-692,585 stock solution.

-

Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation filters, 510 nm emission filter).

-

-

Procedure:

-

Cell Preparation: Seed dissociated pituitary cells onto sterile coverslips in a culture dish and allow them to adhere overnight.

-

Dye Loading: a. Prepare a loading solution of 1 µg/mL Fura-2 AM in recording buffer. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.[9][10] b. Wash the cells once with recording buffer. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[11] d. Wash the cells twice with recording buffer to remove extracellular dye. e. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[11]

-

Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with recording buffer. c. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. d. Introduce L-692,585 into the perfusion buffer at the desired concentration. e. Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for individual cells over time. b. An increase in this ratio corresponds to an increase in intracellular calcium concentration. c. The ratio can be calibrated to absolute [Ca2+]i values using ionophores like ionomycin (B1663694) in the presence of known high and low calcium concentrations.[11][12]

-

Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone Secretion

This assay allows for the detection and quantification of hormone secretion from individual cells.

-

Materials:

-

Dissociated anterior pituitary cells.

-

Protein A-coated ovine red blood cells (oRBCs).

-

Specific anti-growth hormone (GH) antiserum.

-

Guinea pig complement.

-

Poly-L-lysine-coated Cunningham chambers or slides.

-

L-692,585.

-

-

Procedure:

-

Chamber Preparation: Attach a monolayer of pituitary cells and protein A-coated oRBCs to the floor of a poly-L-lysine-coated chamber.[5][6]

-

Incubation: Add the GH antiserum and the test substance (L-692,585 or vehicle control) to the chamber. Incubate for a defined period (e.g., 3 hours).[13]

-

Plaque Formation: During incubation, GH secreted by somatotropes binds to the antiserum. This complex then binds to Protein A on the surface of the surrounding oRBCs.

-

Lysis: Add complement to the chamber. The complement cascade is activated by the antibody-antigen complexes on the oRBCs, leading to their lysis. This creates a clear zone, or "plaque," around each GH-secreting cell.[5]

-

Analysis: a. Fix the cells and visualize the plaques using a light microscope. b. Quantify the response by counting the percentage of plaque-forming cells (PFCs) and measuring the area of each plaque, which correlates with the amount of hormone secreted.[13]

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of PLC activation.

-

Materials:

-

Cells expressing GHS-R1a (e.g., transfected HEK293 cells).

-

Assay buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[14]

-

L-692,585.

-

A commercial IP-One HTRF® assay kit or similar.

-

-

Procedure:

-

Cell Seeding: Plate GHS-R1a expressing cells in a suitable microplate (e.g., 96-well or 384-well).

-

Stimulation: a. Replace the culture medium with stimulation buffer containing LiCl. b. Add L-692,585 at various concentrations to the wells. c. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[15]

-

Detection: a. Lyse the cells and add the detection reagents as per the manufacturer's protocol (typically an IP1-d2 conjugate and a Europium cryptate-labeled anti-IP1 antibody). b. Incubate to allow for competitive binding.

-

Measurement: Read the plate on an HTRF®-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis: Calculate the concentration of IP1 produced using a standard curve and determine the EC50 for L-692,585.

-

Conclusion

L-692,585 potently stimulates growth hormone release by activating a complex network of downstream signaling pathways upon binding to the GHS-R1a receptor. The primary and best-characterized cascade involves Gαq/11 coupling, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation. Furthermore, evidence points to the involvement of the adenylyl cyclase/cAMP and MAPK/ERK pathways, highlighting the pleiotropic signaling capacity of the GHS-R1a receptor. A thorough understanding of these interconnected pathways is essential for elucidating the full spectrum of physiological effects of L-692,585 and for the rational design of future therapeutics targeting this system. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ghs-r1a.com [ghs-r1a.com]

- 5. Multispecies ERK1/ERK2 (Total/Phospho) InstantOne™ ELISA Kit (85-86013-11) - Invitrogen [thermofisher.com]

- 6. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors [elifesciences.org]

- 9. karger.com [karger.com]

- 10. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vibrodissociation method for isolation of defined nephron segments from human and rodent kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

The G-Protein Coupled Receptor Agonist L-692,585: A Technical Guide to its Effects on Pituitary Somatotropes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of L-692,585, a non-peptidyl growth hormone (GH) secretagogue, on pituitary somatotropes. L-692,585 acts as a potent agonist for the ghrelin receptor (GHS-R1a), stimulating the release of growth hormone through a complex signaling cascade involving intracellular calcium mobilization and the activation of key enzymatic pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling mechanisms.

Core Mechanism of Action

L-692,585 stimulates growth hormone release from porcine pituitary somatotropes by activating the ghrelin receptor. This activation initiates a biphasic increase in intracellular calcium concentration ([Ca²⁺]i). The initial, transient peak in [Ca²⁺]i is primarily due to the mobilization of calcium from internal stores, while the subsequent sustained plateau phase is dependent on the influx of extracellular calcium through L-type calcium channels.[1][2][3] This elevation in intracellular calcium is a critical trigger for the exocytosis of growth hormone-containing granules.

The signaling cascade initiated by L-692,585 involves the activation of both the adenylate cyclase and phospholipase C (PLC) pathways.[1][2][3] Inhibition of either of these pathways has been shown to block the stimulatory effects of L-692,585 on intracellular calcium, indicating their essential roles in mediating its action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of L-692,585 on porcine pituitary somatotropes.

| Parameter | Vehicle (Control) | 10 µM L-692,585 | Fold Change | Reference |

| Increase in Intracellular Calcium ([Ca²⁺]i) | - | 68 ± 2 nM | - | [1][2] |

| Percentage of Plaque-Forming Cells | 24 ± 3% | 40 ± 6% | 1.67 | [1][2][3] |

| Mean Plaque Area (µm²) | 1892 ± 177 | 3641 ± 189 | 1.92 | [1][2][3] |

Table 1: Effect of L-692,585 on Intracellular Calcium and Growth Hormone Release. Data are presented as mean ± S.E.M.

| Condition | Effect on L-692,585-induced [Ca²⁺]i Increase | Reference |

| Nifedipine (L-type calcium channel blocker) | Significantly decreased the initial peak | [1][2][3] |

| Removal of extracellular calcium | Significantly decreased the initial peak | [1][2][3] |

| Nifedipine + Removal of extracellular calcium | Abolished the plateau phase | [1][2][3] |

| SQ-22536 (Adenylate cyclase inhibitor) | Blocked the stimulatory effect | [1][2][3] |

| U73122 (Phospholipase C inhibitor) | Blocked the stimulatory effect | [1][2][3] |

Table 2: Effect of Various Inhibitors on L-692,585-Induced Intracellular Calcium Increase.

Experimental Protocols

Isolation and Culture of Porcine Pituitary Cells

Primary cultures of porcine anterior pituitary cells are established from newborn pigs (1-8 days old).[4] The pituitary glands are removed and collected in a cold, sterile Earle's Balanced Salt Solution (EBSS). The anterior pituitaries are then enzymatically dispersed to obtain a single-cell suspension. These cells are then cultured for use in subsequent assays.

Calcium Imaging

Intracellular calcium concentrations are measured using the ratiometric fluorescent indicator Fura-2 AM.

-

Dye Loading: Cultured pituitary cells are incubated with Fura-2 AM (typically 1 µg/ml) in a recording buffer for a specified time (e.g., 30 minutes) at room temperature to allow the dye to enter the cells.[5]

-

Washing: After loading, cells are washed with the recording buffer to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.[5]

-

Imaging Setup: The coverslip with the loaded cells is mounted on an imaging chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition: Cells are alternately excited at 340 nm and 380 nm, and the emission at 505 nm is recorded. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[5]

Reverse Hemolytic Plaque Assay (RHPA) for Growth Hormone

This assay is used to identify and quantify GH secretion from individual somatotropes.

-

Chamber Preparation: A monolayer of pituitary cells and protein A-coupled ovine erythrocytes is prepared in a Cunningham chamber.[6]

-

Incubation: The chamber is incubated with a specific antiserum against growth hormone. GH secreted by the somatotropes binds to the antiserum, which in turn binds to the protein A on the erythrocytes.

-

Complement Addition: The addition of complement leads to the lysis of the erythrocytes surrounding the GH-secreting cells, forming a clear "plaque".[7][8]

-

Analysis: The number of plaque-forming cells and the area of each plaque are quantified using microscopy and image analysis software. The plaque area is proportional to the amount of GH secreted.

Cell Perifusion

This technique allows for the dynamic study of hormone release from pituitary cells in response to various stimuli.

-

System Setup: Dispersed pituitary cells are placed in a column with a supportive matrix (e.g., Bio-Gel beads).[9] The column is part of a perifusion system that allows for a continuous flow of medium over the cells.

-

Stimulation: Test substances, such as L-692,585 and its inhibitors, are introduced into the perifusion medium in a controlled, often pulsatile, manner.[10]

-

Fraction Collection: The effluent from the column is collected in fractions over time.

-

Hormone Assay: The concentration of GH in each fraction is determined using a specific radioimmunoassay (RIA) or ELISA.

Signaling Pathways and Experimental Workflows

Figure 1: Signaling pathway of L-692,585 in pituitary somatotropes.

Figure 2: General experimental workflow for studying L-692,585 effects.

References

- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Making sure you're not a bot! [iastatedigitalpress.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. researchgate.net [researchgate.net]

- 7. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reverse hemolytic plaque assay for microscopic visualization of growth hormone release from individual cells: evidence for somatotrope heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

L-692,585 and Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-692,585 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its activation of GHS-R1a initiates a cascade of intracellular signaling events, a key component of which is the mobilization of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth overview of the mechanisms by which L-692,585 modulates intracellular calcium, summarizing key quantitative data, detailing experimental protocols used in its study, and visualizing the associated signaling pathways.

Core Mechanism of Action

L-692,585 acts as a synthetic mimic of ghrelin, the endogenous ligand for GHS-R1a. Upon binding to this G-protein coupled receptor, primarily located on somatotropes in the anterior pituitary gland, it stimulates the release of growth hormone (GH).[1][2][3] A critical step in this process is the rapid and transient increase in [Ca2+]i.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of L-692,585.

Table 1: Receptor Binding and Agonist Potency

| Parameter | Value | Species/Cell Type | Reference |

| Ki (GHS-R1a) | 0.8 nM | Not Specified | [2][3][5] |

Table 2: Effects on Intracellular Calcium and Growth Hormone Release

| Parameter | Condition | Result | Cell Type | Reference |

| Increase in [Ca2+]i | 10 µM L-692,585 (2 min) | 68 ± 2 nM (P < 0.01) | Isolated porcine somatotropes | [1][4][6] |

| Increase in [Ca2+]i | 10 µM hGHRH (2 min) | 53 ± 1 nM (P < 0.01) | Isolated porcine somatotropes | [1][4][6] |

| GH Release | 0.01-10 µM L-692,585 (2 min) | Dose-dependent increase | Isolated porcine somatotropes | [2] |

| Plaque-forming cells (%) | 100 nM L-692,585 (3 h) | 40 ± 6% (vs. 24 ± 3% control; P < 0.05) | Dispersed porcine anterior pituitary cells | [1][4] |

| Mean plaque area (µm2) | 100 nM L-692,585 (3 h) | 3641 ± 189 (vs. 1892 ± 177 control; P < 0.01) | Dispersed porcine anterior pituitary cells | [1][4] |

Table 3: In Vivo Effects on Plasma Growth Hormone

| Dose (intravenous) | Effect on Peak Plasma GH | Species | Reference |

| 0.005 mg/kg | 4.3-fold increase | Beagle | [2] |

| 0.02 mg/kg | 7-fold increase | Beagle | [2] |

| 0.10 mg/kg | 21-fold increase | Beagle | [2] |

Signaling Pathways

The binding of L-692,585 to the GHS-R1a initiates a dual signaling cascade involving both the adenylate cyclase and phospholipase C pathways, ultimately leading to intracellular calcium mobilization and GH release.

GHS-R1a Activation and Downstream Signaling

Caption: Signaling pathway of L-692,585-induced calcium mobilization.

The stimulation of GHS-R1a by L-692,585 leads to the activation of Gαq/11 proteins, which in turn activates Phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[8] Concurrently, GHS-R1a activation also stimulates the adenylate cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP).[1][4] This increase in cAMP activates Protein Kinase A (PKA), which can phosphorylate and open L-type calcium channels in the plasma membrane, resulting in an influx of extracellular calcium.[1]

Biphasic Calcium Response

The intracellular calcium response to L-692,585 is characterized by a biphasic pattern.[1][4]

Caption: The two phases of L-692,585-induced calcium response.

The initial, rapid increase in [Ca2+]i is primarily due to the release of calcium from intracellular stores, a process that can be blocked by PLC inhibitors like U73122.[1][4] This is followed by a sustained, lower-level plateau of elevated [Ca2+]i, which is dependent on the influx of extracellular calcium through L-type calcium channels and can be attenuated by channel blockers such as nifedipine (B1678770) or the removal of extracellular calcium.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of L-692,585 on intracellular calcium mobilization.

Cell Preparation and Culture

-

Isolation: Pituitaries are collected and enzymatically dispersed using trypsin or a similar protease to obtain a single-cell suspension.

-

Culture: Cells are plated on coverslips coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed within 2-4 days of culture.[1][4]

Measurement of Intracellular Calcium ([Ca2+]i)

-

Method: Fura-2 acetoxymethyl (AM) ester-based microfluorometry.[9]

-

Protocol:

-

Cultured cells on coverslips are loaded with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in a balanced salt solution (e.g., Krebs-Ringer buffer) containing 2 mM CaCl2.

-

After loading, the cells are washed to remove extracellular dye and allowed to de-esterify for at least 30 minutes.

-

The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence is captured at 510 nm using a sensitive camera.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the [Ca2+]i.

-

A baseline [Ca2+]i is established before perfusion with L-692,585 at the desired concentration.

-

Changes in the F340/F380 ratio over time are recorded to monitor the dynamics of the calcium response.

-

Calibration of the fluorescence signal to absolute [Ca2+]i values can be performed using ionomycin (B1663694) in the presence of high and low calcium concentrations.

-

Reverse Hemolytic Plaque Assay (RHPA) for GH Secretion

-

Principle: This assay identifies individual hormone-secreting cells and quantifies the amount of hormone released.

-

Protocol:

-

A suspension of protein A-coated ovine erythrocytes is prepared.

-

The dispersed pituitary cells are mixed with the protein A-coated erythrocytes and infused into a poly-L-lysine-coated slide chamber.

-

The cells are allowed to attach and form a monolayer.

-

The chamber is then incubated with a specific primary antibody against GH for a defined period (e.g., 3 hours) in the presence of L-692,585 or a vehicle control.

-

During this incubation, GH secreted by the somatotropes binds to the primary antibody, which in turn binds to the protein A on the surrounding erythrocytes.

-

A source of complement is then added to the chamber. The complement cascade is activated by the antigen-antibody complexes on the erythrocyte surface, leading to the lysis of the erythrocytes surrounding the GH-secreting cells, forming a clear "plaque".

-

The plaques are visualized and quantified by microscopy. The percentage of plaque-forming cells (PFCs) and the mean plaque area (MPA) are determined as measures of the number of secreting cells and the relative amount of hormone secreted per cell, respectively.[1][4]

-

Caption: Workflow for the Reverse Hemolytic Plaque Assay.

Conclusion

L-692,585 is a powerful tool for studying the GHS-R1a signaling pathway. Its ability to robustly and reliably induce intracellular calcium mobilization makes it a valuable compound for investigating the intricate mechanisms of GH secretion. A thorough understanding of its biphasic calcium signature and the underlying signaling pathways, as detailed in this guide, is essential for researchers in endocrinology, neuropharmacology, and drug development. The experimental protocols outlined provide a solid foundation for the continued investigation of this and other GHS-R1a agonists.

References

- 1. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular calcium mobilization in response to the activation of human wild-type and chimeric gonadotropin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-692,585 Binding Affinity to GHS-R1a: A Technical Guide

This technical guide provides an in-depth analysis of the binding affinity of the non-peptide agonist L-692,585 to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document is intended for researchers, scientists, and drug development professionals working on the ghrelin system.

The GHS-R1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone secretion, appetite, and energy homeostasis.[1][2] Its endogenous ligand is ghrelin, a peptide hormone that requires a unique O-acyl modification for its activity.[3][4] L-692,585 is a potent synthetic mimetic that activates the receptor despite being structurally distinct from ghrelin.[5]

Binding Affinity Data

L-692,585 demonstrates high-affinity binding to the GHS-R1a receptor. The binding affinity is typically determined through competitive radioligand binding assays. The key quantitative metrics, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Compound | Radioligand | Receptor Source | Parameter | Value (nM) | Reference |

| L-692,585 | Not Specified | GHS-R1a | Ki | 0.8 | [6][7][8][9] |

| L-692,585 (GHS-25) | [³⁵S]MK-0677 | Human GHS-R1a | IC50 | 5.6 | [5] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for L-692,585 at the GHS-R1a is typically achieved via a competitive radioligand binding assay. This involves measuring the ability of the unlabeled compound (L-692,585) to displace a specific radiolabeled ligand (e.g., [¹²⁵I]ghrelin) from the receptor.[10][11]

1. Membrane Preparation:

-

Source: Tissues or cultured cells expressing GHS-R1a are used.

-

Homogenization: Cells are washed and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[12]

-

Centrifugation: The homogenate undergoes a low-speed spin to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Washing & Storage: The membrane pellet is washed and resuspended in fresh buffer, then centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[12] Protein concentration is determined using a standard assay like the BCA assay.[12]

2. Competitive Binding Assay:

-

Assay Setup: The assay is typically performed in 96-well plates.[12]

-

Incubation Mixture: Each well contains the prepared cell membranes (50-120 µg protein for tissue), a fixed concentration of radioligand (e.g., [¹²⁵I]ghrelin), and varying concentrations of the unlabeled competitor compound, L-692,585.[10][12]

-

Incubation Conditions: The plates are incubated, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the free (unbound) radioligand.[10][12][13]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Counting: After drying, scintillation fluid is added to the filters, and the radioactivity trapped on them is quantified using a scintillation counter.[12]

4. Data Analysis:

-

Specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (L-692,585) concentration. A non-linear regression analysis is used to determine the IC50 value.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

References

- 1. ghs-r1a.com [ghs-r1a.com]

- 2. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spring8.or.jp [spring8.or.jp]

- 5. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 7. abmole.com [abmole.com]

- 8. L-692,585 | Ghrelin Receptor Agonists: R&D Systems [rndsystems.com]

- 9. L-692,585 | CAS:145455-35-2 | Potent, non-peptide ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Assay: In vitro binding affinity against human type 1a growth hormone secretagogue receptor (hGHS-R1a), using [125I]ghrelin as radioligand. (CHEMBL69... - ChEMBL [ebi.ac.uk]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the In Vivo Effects of L-692,585 on Hormone Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-692,585 is a potent, non-peptidyl small molecule that acts as an agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of L-692,585 on key hormone levels, based on published preclinical studies. It details the compound's mechanism of action, presents quantitative data from dose-response and repeated administration studies, and outlines the experimental protocols used in this research. The information is intended to serve as a foundational resource for professionals in pharmacology and drug development.

Mechanism of Action

L-692,585 exerts its primary effect by binding to and activating the GHS-R1a.[1] This receptor is expressed in both the pituitary gland and the hypothalamus, indicating a dual mechanism for stimulating Growth Hormone (GH) release.[4][5]

-

Pituitary Action: L-692,585 acts directly on somatotrope cells in the anterior pituitary.[1][6] Activation of GHS-R1a initiates intracellular signaling cascades involving phospholipase C (PLC) and adenylate cyclase.[6][7][8] This leads to the generation of inositol (B14025) triphosphate (IP3) and cyclic AMP (cAMP), which subsequently trigger the release of calcium from internal stores and promote calcium influx through L-type channels.[6][8] The resulting increase in intracellular calcium is a direct trigger for the secretion of GH.[6][8]

-

Hypothalamic Action: The compound also activates GHS-R1a on neurons in the arcuate nucleus of the hypothalamus.[4] This stimulates the release of Growth Hormone-Releasing Hormone (GHRH), which in turn travels to the pituitary to further promote GH secretion.[4][5]

The following diagram illustrates the intracellular signaling pathway initiated by L-692,585 in a pituitary somatotrope.

Quantitative Data on In Vivo Hormone Levels

Studies in beagles provide the most comprehensive quantitative data on the in vivo hormonal effects of L-692,585 following intravenous administration. The results are summarized below.

A dose-ranging study demonstrated that L-692,585 produces a potent, dose-dependent, and rapid increase in serum GH levels.[9][10] The peak GH concentrations were observed within 5 to 15 minutes of administration, returning to near-baseline levels by 90 minutes.[9][10] While cortisol levels also showed a dose-dependent increase, the magnitude was modest compared to the robust GH response.[9][10] No significant alterations were observed in other measured hormones.[10]

| Dose (mg/kg) | Mean Peak GH (ng/mL) | Fold Increase vs. Control | Notes on Other Hormones |

| Saline Control | 6.1 ± 1.3 | - | Baseline |

| 0.005 | 32.5 ± 7.0 | 4.3-fold | Modest, transient increases in Cortisol and ACTH.[10] |

| 0.020 | 49.4 ± 10.6 | 7.0-fold | Prolactin, Insulin, and Thyroxine levels were unaltered.[10] |

| 0.100 | 134.3 ± 29.0 | 21.0-fold | |

| Data sourced from Jacks et al. (1994) in beagles.[9][10] |

To assess the potential for desensitization, L-692,585 was administered daily for 14 consecutive days. The study found no evidence of tachyphylaxis; the GH response remained robust and dose-dependent on days 1, 8, and 15.[9][10] Repeated administration led to a sustained increase in IGF-1 levels, a downstream mediator of GH action.[10] The effects on other hormones remained modest and transient.[10]

| Dose (mg/kg/day) | Mean Peak GH Range (ng/mL) over 15 Days | IGF-1 Levels | Notes on Other Hormones |

| 0 (Saline) | Baseline | Unchanged | Baseline |

| 0.01 | 42 - 50 | Increased 6 hours post-dosing on sampling days.[10] | Mean ACTH and cortisol levels were modestly and transiently elevated.[10] |

| 0.10 | 64 - 100 | Increased 6 hours post-dosing on sampling days.[10] | Prolactin, insulin, and thyroxine levels remained unaltered.[10] |

| Data sourced from Jacks et al. (1994) in beagles.[9][10] |

Experimental Protocols

The quantitative data presented were derived from well-controlled preclinical studies. The general workflow and specific methodologies are detailed below.

-

Objective: To evaluate the dose-response relationship of a single intravenous administration of L-692,585 on plasma hormone concentrations.

-

Animal Model: A balanced group of eight beagle dogs was used.[9]

-

Drug Administration: Animals received a single intravenous injection of L-692,585 at doses of 0.005, 0.02, and 0.10 mg/kg, or a saline vehicle control.[9][10]

-

Blood Sampling: Blood samples were collected at predetermined intervals before and after drug administration to capture the full pharmacokinetic and pharmacodynamic profile. Key time points for peak GH levels were 5 and 15 minutes post-dose.[9][10]

-

Hormone Analysis: Serum or plasma was separated and analyzed for concentrations of Growth Hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine, likely using validated radioimmunoassay (RIA) or equivalent methods.[9]

-

Objective: To determine the effects of repeated daily administration of L-692,585 on hormone levels and to assess for receptor desensitization.

-

Animal Model: Six beagle dogs were used for this study arm.[10]

-

Drug Administration: L-692,585 was administered once daily via intravenous injection at doses of 0.01 or 0.10 mg/kg for 14 consecutive days. A control group received saline.[9][10]

-

Blood Sampling: Comprehensive blood profiles were collected on Day 1, Day 8, and Day 15 to monitor changes over time. Samples for IGF-1 analysis were specifically taken 6 hours after dosing on these days.[10]

-

Hormone Analysis: The same panel of hormones as in the single-dose study was analyzed to ensure consistency and allow for direct comparison.[9]

Conclusion

In vivo studies conclusively demonstrate that L-692,585 is a potent and effective Growth Hormone secretagogue. Its administration leads to a significant, dose-dependent, and acute increase in circulating GH levels without causing desensitization upon repeated daily dosing.[9][10] This sustained GH release effectively increases downstream IGF-1 levels.[10] The effects of L-692,585 are highly specific to the GH axis, with only modest and transient impacts on the hypothalamic-pituitary-adrenal (HPA) axis (ACTH and cortisol) and no significant alterations in prolactin, insulin, or thyroxine levels.[10] These characteristics underscore its potential as a selective tool for modulating the GH/IGF-1 axis in research and therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. L-692,585 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Ghrelin Stimulation of Growth Hormone-Releasing Hormone Neurons Is Direct in the Arcuate Nucleus | PLOS One [journals.plos.org]

- 6. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Effects of acute and repeated intravenous administration of L-692,585, a novel non-peptidyl growth hormone secretagogue, on plasma growth hormone, IGF-1, ACTH, cortisol, prolactin, insulin, and thyroxine levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

L-692,585 and the Regulation of Pulsatile Growth Hormone Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-692,585, a potent, non-peptidyl growth hormone secretagogue, and its role in the regulation of pulsatile growth hormone (GH) release. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

L-692,585 is a small molecule that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Unlike endogenous growth hormone-releasing hormone (GHRH), L-692,585 and other synthetic secretagogues represent a distinct class of compounds that stimulate GH secretion from the pituitary gland.[2] Their ability to be administered orally and their potent GH-releasing activity have made them significant subjects of research in the context of diagnosing and treating GH deficiency and other related conditions.[2] This guide explores the fundamental actions of L-692,585 on the pulsatile nature of GH secretion, a critical physiological process for normal growth and metabolism.

Mechanism of Action

L-692,585 exerts its effects by binding to and activating the GHS-R1a, a G protein-coupled receptor predominantly expressed in the hypothalamus and the anterior pituitary gland.[3] This binding initiates a cascade of intracellular signaling events that ultimately lead to the release of GH from somatotroph cells.[4]

Pituitary Action

At the pituitary level, L-692,585 directly stimulates somatotrophs to release GH.[1] The activation of GHS-R1a by L-692,585 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[4][6] This initial calcium spike is often followed by a sustained plateau phase, which is dependent on the influx of extracellular calcium through L-type calcium channels.[4] The elevated intracellular calcium is a primary trigger for the fusion of GH-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of GH.[4]

Hypothalamic Action

In addition to its direct pituitary effects, L-692,585 also acts on the hypothalamus to influence GH release.[7] It can stimulate the release of GHRH from arcuate nucleus neurons, which then travels to the pituitary to further potentiate GH secretion.[7] This dual mechanism of action, both at the pituitary and hypothalamic levels, contributes to the robust GH-releasing properties of L-692,585.

Quantitative Data on L-692,585's Effect on GH Release

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of L-692,585.

Table 1: In Vitro Potency and Efficacy of L-692,585

| Parameter | Value | Species/Cell Type | Reference |

| Binding Affinity (Ki) | 0.8 nM | GHS-R1a | [1] |

| GH Release | Dose-dependent (0.01-10 µM) | Isolated porcine somatotropes | [1][8] |

| Increase in Intracellular Ca2+ ([Ca2+]i) | 68 ± 2 nM (at 10 µM) | Isolated porcine somatotropes | [4] |

| Increase in Plaque-Forming Cells | 24 ± 3% to 40 ± 6% | Isolated porcine somatotropes | [4] |

| Increase in Mean Plaque Area | 1892 ± 177 µm² to 3641 ± 189 µm² | Isolated porcine somatotropes | [4] |

Table 2: In Vivo Effects of L-692,585 on Pulsatile GH Release in Beagles

| Dose (mg/kg, i.v.) | Peak GH Concentration (ng/mL) | Fold Increase vs. Saline | Reference |

| Saline Control | 6.1 ± 1.3 | - | [9] |

| 0.005 | 32.5 ± 7.0 | 4.3 | [9] |

| 0.02 | 49.4 ± 10.6 | 7.0 | [9] |

| 0.10 | 134.3 ± 29.0 | 21.0 | [9] |

Note: Peak GH levels were observed 5 to 15 minutes after administration, returning to near baseline by 90 minutes. Repeated daily administration for 14 days showed no evidence of desensitization.[9]

Experimental Protocols

Isolated Porcine Somatotrope Preparation and Culture

-

Tissue Collection: Anterior pituitary glands are obtained from pigs immediately after slaughter and transported in a sterile, chilled buffer.

-

Cell Dissociation: The glands are minced and subjected to enzymatic digestion, typically using trypsin and DNase, to obtain a single-cell suspension.

-

Somatotrope Enrichment: Somatotropes can be enriched using density gradient centrifugation or other cell separation techniques.

-

Cell Culture: The isolated cells are plated on appropriate culture dishes (e.g., glass coverslips for imaging) and maintained in a suitable culture medium supplemented with serum and antibiotics for a period to allow for recovery and attachment.

Reverse Hemolytic Plaque Assay (RHPA) for GH Release

-

Cell Preparation: Isolated pituitary cells are co-cultured with protein A-coated sheep red blood cells in a Cunningham chamber.

-

Secretagogue Treatment: The cells are incubated with L-692,585 at various concentrations.

-

Antibody Incubation: A specific anti-GH antibody is added to the chamber. GH secreted by the somatotropes binds to the protein A on the red blood cells via the antibody.

-

Complement Addition: Complement is added, which lyses the red blood cells that have formed an antibody-antigen complex, creating a clear "plaque" around the GH-secreting cell.

-

Data Analysis: The number of plaque-forming cells and the area of each plaque are quantified using microscopy and image analysis software. The plaque area is proportional to the amount of GH secreted.

Intracellular Calcium Imaging

-

Dye Loading: Cultured pituitary cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

-

Perfusion and Stimulation: The cells are placed on a microscope stage equipped with a perfusion system. A baseline fluorescence is established, after which L-692,585 is introduced into the perfusion medium.

-

Fluorescence Measurement: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is measured. This ratio is proportional to the intracellular calcium concentration.

-

Data Analysis: The change in the fluorescence ratio over time is used to quantify the dynamics of the intracellular calcium response to L-692,585.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

Caption: Signaling pathway of L-692,585 in pituitary somatotropes.

Caption: Experimental workflow for the Reverse Hemolytic Plaque Assay (RHPA).

Synergism with GHRH

The GH-releasing effects of L-692,585 are synergistic with those of GHRH. This synergy is believed to occur because the two secretagogues utilize different intracellular signaling pathways that converge to amplify the GH release signal. While L-692,585 primarily signals through the PLC/IP3/Ca2+ pathway, GHRH activates the adenylyl cyclase/cAMP/PKA pathway.[4] The combined activation of both pathways leads to a more robust and sustained release of GH than either agent can achieve alone. This synergistic relationship is important for the maximal efficacy of GH secretagogues in vivo, as their action is dependent on an intact GHRH signaling system.

Conclusion

L-692,585 is a potent non-peptidyl GH secretagogue that effectively stimulates pulsatile GH release through direct action on the pituitary and indirect action via the hypothalamus. Its mechanism involves the activation of the GHS-R1a and the subsequent mobilization of intracellular calcium. Preclinical studies have provided robust quantitative data on its dose-dependent effects and have established detailed experimental protocols for its investigation. The synergistic interaction with GHRH further underscores the complex and multifaceted regulation of GH secretion. For researchers and drug development professionals, a thorough understanding of the mechanisms and properties of compounds like L-692,585 is crucial for the development of novel therapies for growth-related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of the growth hormone secretagogue, L-692,585, on isolated porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium regulates PLC and IP3 R-mediated calcium signaling in invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]